Methyl 2-amino-5-bromoisonicotinate

Synthetic methodology Heterocyclic bromination Process chemistry

Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8), also known as methyl 2-amino-5-bromopyridine-4-carboxylate, is a heterocyclic organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol. It belongs to the isonicotinic acid derivative class and features a pyridine ring substituted with a 2-amino group, a 5-bromo atom, and a 4-methyl ester moiety.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 882499-87-8
Cat. No. B1328700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromoisonicotinate
CAS882499-87-8
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1Br)N
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
InChIKeyFJPDYKLTAURVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8): A Differentiated Heterocyclic Building Block for Pharmaceutical Synthesis


Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8), also known as methyl 2-amino-5-bromopyridine-4-carboxylate, is a heterocyclic organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol [1]. It belongs to the isonicotinic acid derivative class and features a pyridine ring substituted with a 2-amino group, a 5-bromo atom, and a 4-methyl ester moiety . This compound is primarily employed as a synthetic intermediate and versatile building block in medicinal chemistry and organic synthesis, particularly for the development of pharmaceutical agents targeting neurological disorders, cancer, and infectious diseases . The combination of functional groups at these specific positions confers distinct chemical reactivity and enables participation in key transformations such as Suzuki-Miyaura cross-coupling reactions via the bromo substituent and amide bond formation via the amino group [2].

Methyl 2-amino-5-bromoisonicotinate: Why Unbrominated Analogs and Positional Isomers Cannot Serve as Drop-In Replacements


Substituting methyl 2-amino-5-bromoisonicotinate with its unbrominated counterpart (methyl 2-aminoisonicotinate, CAS 6937-03-7) or with positional isomers fundamentally alters synthetic utility and downstream molecular properties. The presence of the bromine atom at the 5-position is critical for enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are not feasible with the unbrominated scaffold [1]. Furthermore, the 5-bromo substituent increases molecular weight by approximately 79 g/mol relative to the non-brominated analog (231.05 vs. 152.15 g/mol), introduces distinct electronic effects via halogen bonding potential, and modifies lipophilicity (XLogP3 = 1 for the brominated compound vs. lower values for non-halogenated analogs) [2]. These differences directly impact reaction design, purification strategies, and the physicochemical properties of final drug candidates, making generic substitution without experimental validation a high-risk procurement decision.

Methyl 2-amino-5-bromoisonicotinate: Quantitative Differentiation Evidence Against Comparators


Synthetic Route Efficiency: Bromination Yield of Methyl 2-amino-5-bromoisonicotinate vs. Alternative Methods

The direct bromination of methyl 2-aminoisonicotinate to produce methyl 2-amino-5-bromoisonicotinate using bromine in chloroform yields 23% after purification . In contrast, an alternative synthetic route employing 5-bromopyridine-4-carboxylic acid and methylamine under basic conditions achieves a significantly higher yield of 70-80% with good selectivity [1]. This yield differential is critical for procurement decisions when cost per gram of final product is a primary consideration, as the lower-yielding route increases effective material cost by approximately 3.4-fold per unit of target compound.

Synthetic methodology Heterocyclic bromination Process chemistry

Commercial Availability and Purity Grading: Methyl 2-amino-5-bromoisonicotinate vs. Unbrominated Analog

Methyl 2-amino-5-bromoisonicotinate is commercially available with HPLC-certified purity of ≥99% and 97% . Its unbrominated analog, methyl 2-aminoisonicotinate (CAS 6937-03-7), is offered at comparable purity (≥98%) but at a significantly lower molecular weight (152.15 g/mol) . The brominated compound's higher molecular weight (231.05 g/mol) directly impacts procurement economics: purchasing the brominated building block inherently incurs higher cost per mole of scaffold due to the additional bromine mass and associated synthetic steps. However, this cost premium is offset by the brominated compound's unique ability to participate in cross-coupling reactions that the unbrominated analog cannot undergo.

Procurement Commercial availability Purity analysis

Functional Group Reactivity: 5-Bromo Substituent Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analog

The 5-bromo substituent of methyl 2-amino-5-bromoisonicotinate serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and vinyl groups at the 5-position [1]. This reactivity is entirely absent in the non-brominated analog methyl 2-aminoisonicotinate (CAS 6937-03-7), which lacks a halogen leaving group. The bromine atom can also participate in nucleophilic aromatic substitution reactions under appropriate conditions. For context, the broader class of 2-amino-5-aryl-pyridine derivatives, accessible via Suzuki coupling of 2-amino-5-bromopyridine scaffolds, has been identified as a synthetically tractable series for CB2 agonist development . This functional differentiation fundamentally expands the accessible chemical space and library diversification potential compared to non-halogenated analogs.

Cross-coupling Suzuki-Miyaura Palladium catalysis Medicinal chemistry

Methyl 2-amino-5-bromoisonicotinate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Scenario 1: Medicinal Chemistry SAR Campaigns Requiring 5-Position Diversification via Suzuki-Miyaura Cross-Coupling

Procurement of methyl 2-amino-5-bromoisonicotinate is strategically justified for medicinal chemistry programs that require systematic exploration of 5-position substituents on the isonicotinate scaffold. The 5-bromo substituent provides a robust electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid generation of diverse 5-aryl, 5-heteroaryl, and 5-alkenyl derivatives . This capability is directly relevant to the development of kinase inhibitors and neurological disorder therapeutics, as isonicotinic acid derivatives have demonstrated inhibitory activities against PI3K isoforms, myeloperoxidase, and Bcr-Abl tyrosine kinase . The unbrominated analog cannot support this diversification without a prior halogenation step, which would introduce additional synthetic complexity and potential regioselectivity challenges.

Scenario 2: Cost-Sensitive Procurement Planning for Multi-Step Syntheses

When methyl 2-amino-5-bromoisonicotinate is required as an intermediate in multi-step syntheses, procurement specialists should evaluate the cost implications of different synthetic routes. The esterification route (5-bromopyridine-4-carboxylic acid with methylamine) achieves 70-80% yield, while direct bromination of methyl 2-aminoisonicotinate yields only 23% . For bulk procurement or large-scale medicinal chemistry campaigns, this 3- to 3.5-fold yield differential translates directly to material cost savings. Users sourcing the compound for downstream applications should verify with suppliers whether the offered material is produced via the higher-yielding route, as this may affect pricing and scalability.

Scenario 3: Pharmaceutical Intermediate Procurement for Neurological and Kinase-Targeted Drug Discovery

Methyl 2-amino-5-bromoisonicotinate is cited in multiple patent applications as a building block for synthesizing kinase inhibitors and heterocyclic compounds targeting fibrotic diseases and cancer . The compound's patent count of 239 associated filings indicates its established role as a pharmaceutical intermediate . For procurement in drug discovery settings, the compound's 2-amino group enables amide bond formation with carboxylic acid-containing fragments, while the 5-bromo substituent facilitates C-C bond formation with boronic acid partners, providing two orthogonal diversification vectors from a single scaffold. This dual functionality supports convergent synthetic strategies in parallel library synthesis.

Scenario 4: Analytical and Quality Control Laboratories Requiring High-Purity Reference Material

For analytical laboratories requiring reference standards or high-purity starting material, methyl 2-amino-5-bromoisonicotinate is commercially available at ≥99% purity as determined by HPLC . This purity grade is suitable for use as a reference standard in method development and validation. The compound exhibits a melting point range of 135-142°C and appears as a pale yellow crystalline powder . Storage at 2-8°C under inert atmosphere (argon charging) and protection from light is recommended to maintain purity and stability . Procurement for analytical applications should prioritize suppliers providing comprehensive Certificates of Analysis (CoA) with batch-specific purity data.

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